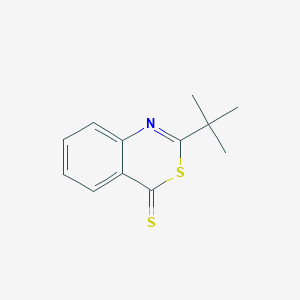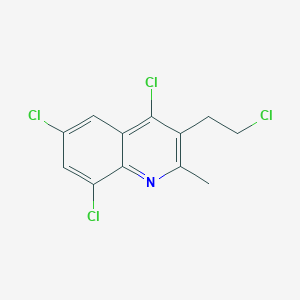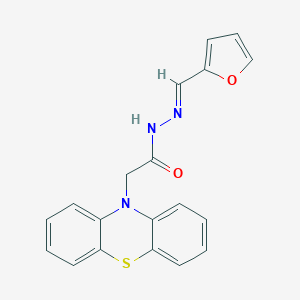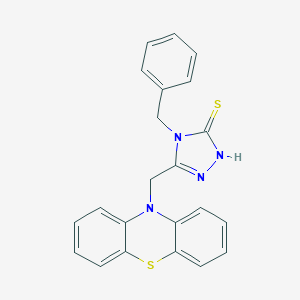
2-tert-butyl-4H-3,1-benzothiazine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-4H-3,1-benzothiazine-4-thione, also known as riluzole, is a neuroprotective drug that has been used for the treatment of amyotrophic lateral sclerosis (ALS) and other neurological disorders. It was first approved by the US Food and Drug Administration (FDA) in 1995 for the treatment of ALS. The drug has been shown to have a variety of biochemical and physiological effects, and has been the subject of extensive scientific research.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-4H-3,1-benzothiazine-4-thione involves the modulation of glutamate neurotransmission. Glutamate is an excitatory neurotransmitter that is involved in the pathogenesis of ALS and other neurological disorders. Riluzole inhibits the release of glutamate and enhances its uptake by astrocytes, which helps to reduce the excitotoxicity that is associated with these disorders.
Biochemical and Physiological Effects:
Riluzole has a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated sodium and potassium channels, which may contribute to its neuroprotective properties. Riluzole has also been shown to have anti-inflammatory and antioxidant effects, which may help to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Riluzole has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and synthesis method. It has been extensively studied in animal models and clinical trials, which provides a wealth of data for researchers. However, 2-tert-butyl-4H-3,1-benzothiazine-4-thione also has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain therapeutic levels in animal models. It also has a narrow therapeutic window, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-tert-butyl-4H-3,1-benzothiazine-4-thione. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and increase its efficacy. Another area of research is the identification of new targets for 2-tert-butyl-4H-3,1-benzothiazine-4-thione, which may expand its therapeutic applications beyond neurological disorders. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-tert-butyl-4H-3,1-benzothiazine-4-thione in other neurological disorders.
In conclusion, 2-tert-butyl-4H-3,1-benzothiazine-4-thione is a well-established drug that has been extensively studied for its neuroprotective properties. It has a known mechanism of action and synthesis method, and has been shown to have a variety of biochemical and physiological effects. While it has some limitations for lab experiments, it remains a valuable tool for researchers studying neurological disorders. There are several future directions for the study of 2-tert-butyl-4H-3,1-benzothiazine-4-thione, including the development of new formulations and the identification of new targets for the drug.
Synthesemethoden
The synthesis of 2-tert-butyl-4H-3,1-benzothiazine-4-thione involves the reaction of 2-aminobenzothiazole with acetyl chloride, followed by reaction with tert-butylamine. The resulting compound is then treated with hydrogen sulfide to yield 2-tert-butyl-4H-3,1-benzothiazine-4-thione. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Riluzole has been the subject of extensive scientific research due to its neuroprotective properties. It has been shown to modulate glutamate neurotransmission, which is involved in the pathogenesis of ALS and other neurological disorders. Riluzole has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Eigenschaften
Molekularformel |
C12H13NS2 |
|---|---|
Molekulargewicht |
235.4 g/mol |
IUPAC-Name |
2-tert-butyl-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C12H13NS2/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(14)15-11/h4-7H,1-3H3 |
InChI-Schlüssel |
HIULOJQBUOHMHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=S)S1 |
Kanonische SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)